molecular formula C14H11ClO B015526 4-(Chloromethyl)benzophenone CAS No. 42728-62-1

4-(Chloromethyl)benzophenone

Cat. No.: B015526
CAS No.: 42728-62-1
M. Wt: 230.69 g/mol
InChI Key: PXFOBPPTJQWHRN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzophenone is an organic compound with the molecular formula C14H11OCl. It is a derivative of benzophenone, where a chloromethyl group is attached to the fourth position of the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

The primary target of 4-(Chloromethyl)benzophenone is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . This process involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile . The reaction can proceed via two pathways: SN1 or SN2, depending on the nature of the substrate . In the case of 1° benzylic halides, the reaction typically follows an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aromatic compounds . The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The action of this compound results in the formation of new organic compounds through the substitution of the chlorine atom at the benzylic position . This can lead to the synthesis of a variety of compounds, including those with potential pharmaceutical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzophenone derivatives with different functional groups.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzophenones, alcohols, and other functionalized aromatic compounds .

Scientific Research Applications

4-(Chloromethyl)benzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)benzophenone stands out due to its unique combination of a reactive chloromethyl group and a versatile benzophenone core. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFOBPPTJQWHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195406
Record name 4-(Chloromethyl)benzophenone
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42728-62-1
Record name [4-(Chloromethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42728-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)benzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)benzophenone
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Synthesis routes and methods I

Procedure details

196.2 g of 4-methylbenzophenone are dissolved in chlorobenzene and then gassed at 80° C. in the presence of 1.6 g of AIBN (azodiisobutyronitrile) with a total of 71.0 g of chlorine. The reaction mixture is concentrated and the solid material obtained recrystallized from 1 L of ethanol.
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196.2 g
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1.6 g
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71 g
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Synthesis routes and methods II

Procedure details

The amount of 912 grams (4.65 moles) of methyl benzophenone was then melted and heated to 100°-110° C. in a two-liter, two-necked, round bottom flask with magnetic stirring. Chlorine gas was introduced through a gas dispersion tube immersed below the liquid at a rate such that the characteristic greenish color of chlorine was not detectable in the exiting stream of hydrogen chloride. Initially the reaction was exothermic and no additional external heating was required. After about seven hours the theoretical uptake in weight (160 g) had occured. The hot melt was poured into 6 liters of isopropyl alcohol. This mixture was chilled to -5° to 0° C. and the precipitated solid was removed by suction filtration to provide 618 grams (57% yield) of 4-(chloromethyl)benzophenone, mp 109°-111° C. A carbonyl band at 1670 cm-1 was noted in the infrared spectrum.
Quantity
912 g
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6 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-(Chloromethyl)benzophenone influence its crystal packing?

A2: this compound's crystal structure is stabilized by intermolecular C—H⋯π interactions. [] These interactions occur between the hydrogen atoms of one molecule and the electron-rich π-system of the benzene rings in neighboring molecules. This interaction leads to the formation of ribbon-like structures along the a-axis of the crystal lattice. [] The two benzene rings within the this compound molecule are not coplanar and exhibit a dihedral angle of 58.10° (8). [] This non-planar conformation likely influences the strength and directionality of the intermolecular C—H⋯π interactions and contributes to the observed crystal packing.

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